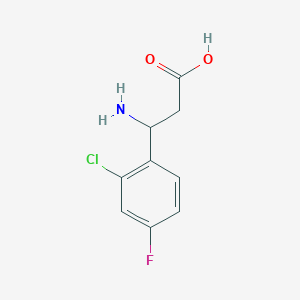

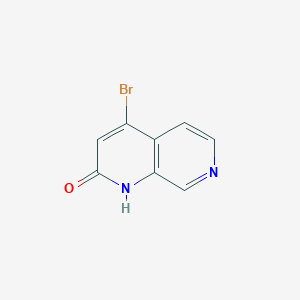

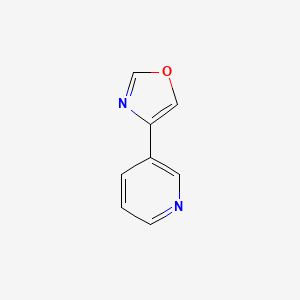

![molecular formula C8H14BI B3029564 9-Iodo-9-borabicyclo[3.3.1]nonane CAS No. 70145-42-5](/img/structure/B3029564.png)

9-Iodo-9-borabicyclo[3.3.1]nonane

Overview

Description

9-Iodo-9-borabicyclo[3.3.1]nonane is a derivative of 9-Borabicyclo[3.3.1]nonane (9-BBN), which is an organoborane compound . This colorless solid is used in organic chemistry as a hydroboration reagent . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Synthesis Analysis

The commercial 9-borabicyclo[3.3.1]nonane dimer is used as the first example of a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .Molecular Structure Analysis

The compound exists as a hydride-bridged dimer . More details about its molecular structure can be found in the references .Chemical Reactions Analysis

9-Borabicyclo[3.3.1]nonane is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes . As 9-BBN does not form complexes with tertiary amines, a stoichiometric amount of the reagent is sufficient for the complete reduction of amides to amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Iodo-9-borabicyclo[3.3.1]nonane include a density of 1.5±0.1 g/cm3, boiling point of 247.2±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 46.5±3.0 kJ/mol, flash point of 103.3±22.6 °C, and index of refraction of 1.528 .Scientific Research Applications

Hydroboration Catalyst

9-IBBN serves as a metal-free catalyst for the hydroboration of carbodiimides using pinacol borane. This reaction involves the addition of a B-H bond across the C-N triple bond, leading to the formation of monohydroboration products. The mechanism likely involves a heterocyclic amidinate intermediate with a three-center-two-electron B–H–B bond .

Reductive Cleavage of Cyclic Acetals and Ketals

As an air-stable, crystalline reagent, 9-IBBN is employed to reductively cleave cyclic acetals and ketals, yielding monobenzylated 1,2-diols. This application finds use in organic synthesis and functional group transformations .

Reduction of Carbonyl Compounds, Acid Chlorides, and Alkenes

9-IBBN acts as a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes. Its unique property lies in not forming complexes with tertiary amines, allowing for efficient reduction of amides to amines .

Synthesis of Organoboranes (B-R-9-BBN)

The versatility of 9-IBBN shines in its role as a hydroborating reagent. It selectively hydroborates alkynes, nitriles, and ketones, leading to the formation of organoboranes (B-R-9-BBN). These organoboranes can subsequently undergo various functional group transformations, including C-H, C-O, C-N, C-S, C-halogen, and C-metal bond formation. Its regio-, chemo-, and stereoselectivity make it a powerful tool in synthetic chemistry .

Peroxo Ester Reduction

Interestingly, 9-IBBN can reduce peroxo esters to alcohols without affecting the peroxo linkage. This unique reactivity expands its utility in organic transformations .

Mechanism of Action

Target of Action

The primary target of 9-Iodo-9-borabicyclo[3.3.1]nonane, also known as 9-BBN, is carbodiimides . It acts as a metal-free catalyst for the hydroboration of carbodiimides .

Mode of Action

9-BBN interacts with its targets through a process known as hydroboration . This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond . The commercial 9-BBN dimer is used as a catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have proposed a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .

Biochemical Pathways

The hydroboration reaction catalyzed by 9-BBN affects the carbodiimide biochemical pathway . The reaction proceeds via a 1,4-hydroboration of the enone and B-O/B-H transborylation with HBpin, enabling catalyst turnover .

Pharmacokinetics

It exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Result of Action

The result of 9-BBN’s action is the formation of organoboranes . These compounds can be converted to various functional groups, enabling the synthesis of a variety of organic compounds . The hydroboration reaction exhibits remarkable regio-, chemo-, and stereoselectivity .

Action Environment

9-BBN is thermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . This stability influences its action, efficacy, and stability. It should be kept dry and away from oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, pool chlorine, etc, as ignition may result .

Safety and Hazards

The safety data sheet for 9-Borabicyclo[3.3.1]nonane indicates that it is highly flammable and in contact with water releases flammable gas . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

The use of 9-Borabicyclo[3.3.1]nonane as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane is a promising area of research . Its highly regioselective addition on alkenes allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .

properties

IUPAC Name |

9-iodo-9-borabicyclo[3.3.1]nonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYIUFDUYUYPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342057 | |

| Record name | 9-Iodo-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Iodo-9-borabicyclo[3.3.1]nonane | |

CAS RN |

70145-42-5 | |

| Record name | 9-Iodo-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

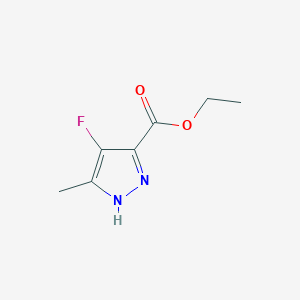

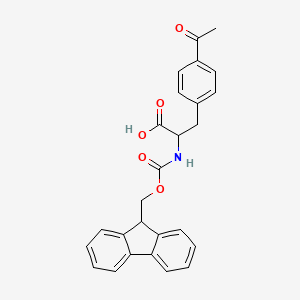

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)

![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)